5-Phenoxypyridine-3-carbaldehyde

Vue d'ensemble

Description

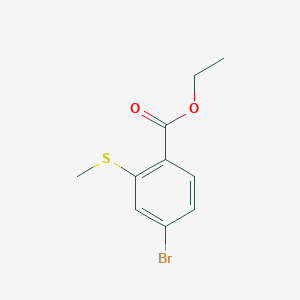

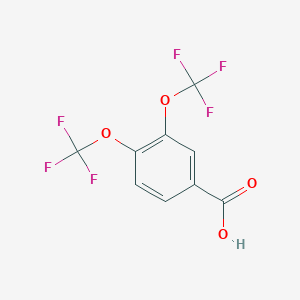

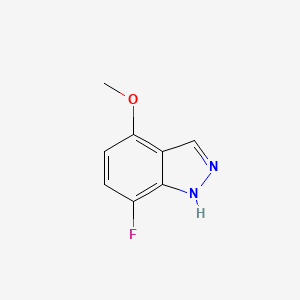

5-Phenoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is stored at temperatures between 2-8°C and is available in liquid form .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties would require specific experimental measurements or theoretical calculations.Mécanisme D'action

The mechanism of action of 5-Phenoxypyridine-3-carbaldehyde is not completely understood, but it is believed to involve the formation of a reactive intermediate that can then be used to catalyze a variety of chemical reactions. This intermediate is believed to be formed by the reaction of the aldehyde with the 3-bromo-5-nitropyridine, followed by the reaction of the intermediate with palladium. This reaction is believed to be highly efficient and can be used to catalyze a variety of chemical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some anti-inflammatory and antifungal properties, as well as some potential applications in the treatment of cancer. Additionally, this compound has been studied for its potential to inhibit certain enzymes, which could be useful in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

5-Phenoxypyridine-3-carbaldehyde has many advantages and limitations that should be considered when using it in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize and can be used as a catalyst in organic synthesis. However, this compound is also highly reactive and must be used with caution, as it can cause unwanted side reactions. Additionally, it is not well understood and should be used with care.

Orientations Futures

There are many potential future directions for research involving 5-Phenoxypyridine-3-carbaldehyde. One potential direction is to further study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient methods of synthesis. Finally, research could be done to explore the potential of this compound as a catalyst for other chemical reactions.

Applications De Recherche Scientifique

5-Phenoxypyridine-3-carbaldehyde has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry. It has been used as an intermediate in the synthesis of a variety of drugs, including antifungal and anti-inflammatory agents. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, this compound has been used in the study of enzyme inhibition, as well as in the study of enzymatic catalysis.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-phenoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMIBYCPATSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)